molecular formula C8H18ClNO4 B2748907 methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride CAS No. 2445792-37-8

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride

Cat. No.: B2748907
CAS No.: 2445792-37-8
M. Wt: 227.69
InChI Key: YDLUAAXKTRQIQD-UHFFFAOYSA-N
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Description

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride (CAS: 2445792-37-8) is a synthetic compound featuring a polyethylene glycol (PEG)-like chain with an amino group and a methyl ester terminal, stabilized as a hydrochloride salt. Its molecular weight is 227.7 g/mol, and it is characterized by high purity (≥95%) . The compound is primarily utilized in laboratory settings as a hydrophilic linker or intermediate in drug delivery systems, nanotechnology, and bioconjugation due to its water-soluble PEG backbone and reactive amino group .

Properties

IUPAC Name

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4.ClH/c1-11-8(10)2-4-12-6-7-13-5-3-9;/h2-7,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLUAAXKTRQIQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCOCCOCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride typically involves the reaction of methyl 3-bromopropanoate with 2-(2-aminoethoxy)ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a potential drug candidate for various therapeutic applications.

    Industry: In the development of new materials and nanotechnology applications.

Mechanism of Action

The mechanism of action of methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The presence of the amino and ester groups allows it to form hydrogen bonds and other interactions with its targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

PEGylated Amine Derivatives

(a) Fmoc-NH-PEG(3)-NH2·HCl (RL-4390)
  • Structure: Features a PEG chain (three ethylene oxide units) with an amino group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
  • Molecular Weight : 414.5 g/mol (excluding HCl) .
  • Key Differences : The Fmoc group in RL-4390 introduces orthogonal protection for the amine, enabling selective deprotection in peptide synthesis. In contrast, the target compound lacks protective groups, making it more reactive but less stable in basic conditions .
(b) tert-Butyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate
  • Structure: Shares the PEG-like backbone but substitutes the amino group with a tert-butyl ester and hydroxyl terminal.
  • Synthesis : Prepared via NaH-mediated etherification in THF, followed by purification via silica chromatography .
  • Applications : Used as a precursor for hydrophobic prodrugs, whereas the target compound’s hydrochloride salt enhances aqueous solubility .

Amino Acid Esters with Hydrochloride Salts

(a) Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate Hydrochloride
  • Structure : Contains a thioether linkage and ethyl ester, differing from the target’s ether-based PEG chain.
  • Molecular Weight : 271.76 g/mol .
  • Reactivity : The sulfanyl group enables disulfide bond formation, contrasting with the target compound’s amine-driven nucleophilic reactivity .
(b) Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
  • Structure: A branched amino ester with a methylamino group.
  • Synthesis : Prepared by HCl-mediated deprotection of a Boc group in dioxane .
  • Applications : Used in chiral synthesis, whereas the target compound’s linear PEG chain is better suited for conjugation with biomolecules .

Pharmaceutical Impurities and Analogs

(a) Dabigatran Impurity 16
  • Structure: A complex benzoimidazole derivative with a propanoate ester and hydrochloride.
  • Molecular Weight : 565.06 g/mol .
  • Role : Highlights the importance of ester-hydrochloride salts in drug impurity profiling, though its structural complexity contrasts with the simplicity of the target compound .

Comparative Analysis of Key Properties

Property Target Compound Fmoc-NH-PEG(3)-NH2·HCl Ethyl 2-amino-3-[(2-ethoxy-2-oxoethyl)sulfanyl]propanoate HCl
Molecular Weight (g/mol) 227.7 414.5 271.76
Solubility High (PEG backbone) Moderate (Fmoc hydrophobicity) Low (thioether group)
Reactive Group Primary amine Protected amine Thiol
Applications Drug delivery, bioconjugation Peptide synthesis Disulfide-linked conjugates

Research and Industrial Relevance

  • Drug Delivery: The target compound’s PEG chain reduces immunogenicity in nanocarriers, outperforming non-PEGylated analogs like ethyl pyrrolidine esters .
  • Limitations: Discontinuation of commercial supplies (as noted in ) underscores the need for robust synthetic protocols, as seen in tert-butyl ester synthesis ().

Biological Activity

Methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride, also referred to as Methyl 3-AEEPA hydrochloride, is a compound that has garnered attention in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, applications, and relevant research findings.

Chemical Structure and Properties

Methyl 3-AEEPA hydrochloride has the molecular formula C8H18ClNO4C_8H_{18}ClNO_4. Its structure includes:

  • An ester group ,
  • An amino group ,
  • Two ethoxy groups .

These functional groups contribute to its solubility and reactivity, making it a versatile candidate for various biochemical applications.

The presence of the amino group allows Methyl 3-AEEPA hydrochloride to interact with biological macromolecules, facilitating enzyme-substrate interactions and protein modifications. This interaction is crucial for:

  • Drug development : The compound can act as a building block for creating new ligands that bind specifically to target proteins.
  • Polypeptide synthesis : It aids in the attachment of amino acids during the synthesis of polypeptides, which are essential for protein formation.

Applications in Research

Methyl 3-AEEPA hydrochloride has been investigated for its role in:

  • Ligand Research : It serves as a foundational molecule for developing ligands with specific binding properties.
  • Material Science : Its ability to act as a support molecule in polypeptide synthesis suggests potential uses in creating functional coatings and graft polymers with novel properties.

Enzyme Interactions

Research indicates that Methyl 3-AEEPA hydrochloride can enhance the solubility and stability of drug formulations. Its incorporation into graft polymers has shown promise in creating materials with unique functionalities. For instance, studies have demonstrated its utility in modifying proteins to improve their therapeutic efficacy.

Synthesis

The synthesis of Methyl 3-AEEPA hydrochloride typically involves:

  • Reaction Setup : The reaction between methyl 3-bromopropanoate and 2-(2-aminoethoxy)ethanol.
  • Conditions : Conducted in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
  • Purification : The product is purified through recrystallization or column chromatography.

In industrial applications, continuous flow reactors may optimize reaction conditions to enhance yield and product consistency.

Comparative Analysis with Similar Compounds

Compound NameDescription
Methyl 3-(2-aminoethoxy)propanoateLacks one ethoxy group compared to Methyl 3-AEEPA hydrochloride, altering solubility.
Methyl 3-(2-(2-aminoethoxy)ethoxy)propanoateSimilar structure but may exhibit different biological activities due to functional variations.
Methyl 3-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)propanoateContains additional ethoxy groups, potentially increasing hydrophilicity but complicating synthesis.

This table highlights how structural modifications can influence the biological activity and properties of related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 3-[2-(2-aminoethoxy)ethoxy]propanoate hydrochloride, and how is purity optimized?

  • Methodology : Synthesis typically involves multi-step reactions, starting with nucleophilic substitution. For example, a related tert-butyl analog was prepared via NaH-mediated coupling of polyether alcohols with activated esters in THF, followed by silica gel chromatography for purification . For the target compound, esterification of the carboxylic acid precursor with methanol under acidic conditions (e.g., HCl) is likely, with final purification via recrystallization or ion-exchange chromatography to isolate the hydrochloride salt. Purity optimization requires strict anhydrous conditions and monitoring by TLC/HPLC .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodology :

  • ¹H-NMR : Identifies proton environments, e.g., methyl ester (~3.7 ppm), aminoethoxy protons (~3.5–3.6 ppm), and hydrochloride-associated broadening near 9.0 ppm .
  • IR Spectroscopy : Confirms ester C=O (~1740 cm⁻¹) and ammonium N–H stretches (~2500–3000 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. How does the aminoethoxy functional group influence solubility and stability?

  • Methodology : The polyether chain enhances water solubility, while the protonated amino group (as HCl salt) improves stability by reducing nucleophilic degradation. Stability testing under varying pH (1–9) and temperature (4–40°C) via accelerated degradation studies is recommended .

Advanced Research Questions

Q. How can conflicting NMR data between synthesis batches be systematically addressed?

  • Methodology :

  • Batch Comparison : Compare integration ratios (e.g., methyl ester vs. polyether protons) to detect unreacted precursors or byproducts.
  • Deuterated Solvent Screening : Use D₂O to resolve exchangeable proton ambiguities .
  • Advanced Techniques : Employ 2D NMR (e.g., HSQC, COSY) to resolve overlapping signals, as demonstrated in structurally similar piperidine derivatives .

Q. What strategies improve yield during the esterification step?

  • Methodology :

  • Catalyst Optimization : Replace traditional HCl gas with trimethylsilyl chloride (TMSCl) to minimize side reactions .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, as seen in analogous amino ester syntheses .
  • Reaction Monitoring : In-line FTIR to track esterification progress and adjust reagent stoichiometry dynamically .

Q. How does the compound interact with biomolecular targets, and what assays validate these interactions?

  • Methodology :

  • Molecular Docking : Utilize software (e.g., AutoDock) to predict binding affinity with receptors, leveraging the amino group’s hydrogen-bonding potential .
  • SPR/BLI Assays : Quantify binding kinetics (e.g., KD) using surface plasmon resonance or bio-layer interferometry .
  • Cell-Based Studies : Test cytotoxicity and uptake in vitro (e.g., HEK293 cells) with LC-MS quantification of intracellular concentrations .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral Chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to resolve racemic mixtures .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification to enhance enantioselectivity .

Safety and Handling

Q. What protocols mitigate risks associated with hygroscopicity and hydrochloride decomposition?

  • Methodology :

  • Storage : Store under inert gas (Ar/N₂) at –20°C, with desiccants (e.g., silica gel).
  • Handling : Use gloveboxes for moisture-sensitive steps, as recommended for hygroscopic amino esters .

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